molecular formula C7H8BrNO B8135045 4-Bromo-3-(methoxy-d3)aniline CAS No. 2140326-85-6

4-Bromo-3-(methoxy-d3)aniline

Cat. No.: B8135045
CAS No.: 2140326-85-6
M. Wt: 205.07 g/mol
InChI Key: RUTNWXBHRAIQSP-FIBGUPNXSA-N
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Description

4-Bromo-3-(methoxy-d3)aniline is a chemical compound characterized by the presence of a bromine atom, a trideuteriomethoxy group, and an aniline moiety. This compound is of interest due to its unique isotopic labeling with deuterium, which can be useful in various scientific applications, including studies involving reaction mechanisms and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(methoxy-d3)aniline typically involves a multi-step process starting from commercially available precursorsThe reaction conditions often involve the use of bromine or bromine-containing reagents and deuterated methanol under controlled temperatures and pressures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(methoxy-d3)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

4-Bromo-3-(methoxy-d3)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Bromo-3-(methoxy-d3)aniline exerts its effects involves its interaction with specific molecular targets. The bromine atom and the trideuteriomethoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The deuterium labeling can also affect the compound’s metabolic stability and pathways, providing insights into its biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-(methoxy-d3)aniline is unique due to its deuterium labeling, which provides distinct advantages in studies involving isotopic effects and metabolic tracing. This labeling can lead to differences in reaction rates and pathways compared to non-deuterated analogs.

Properties

IUPAC Name

4-bromo-3-(trideuteriomethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTNWXBHRAIQSP-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140326-85-6
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140326-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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